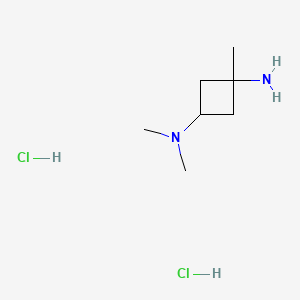
rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride: is a chemical compound with a unique structure that includes a cyclobutane ring substituted with three methyl groups and two amine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with methylating agents and subsequent amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization and recrystallization, are employed to obtain the dihydrochloride salt in its pure form.
化学反応の分析
Types of Reactions: rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine-substituted cyclobutanes.
科学的研究の応用
rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
類似化合物との比較
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
- rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol
Comparison: rac-(1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diaminedihydrochloride is unique due to its specific cyclobutane ring structure and the presence of three methyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H18Cl2N2 |
|---|---|
分子量 |
201.13 g/mol |
IUPAC名 |
3-N,3-N,1-trimethylcyclobutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(8)4-6(5-7)9(2)3;;/h6H,4-5,8H2,1-3H3;2*1H |
InChIキー |
XXBAVKDICMCHBY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)N(C)C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




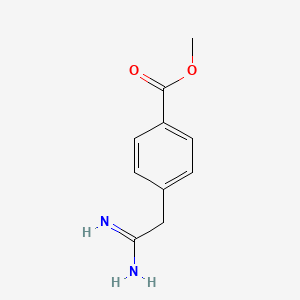
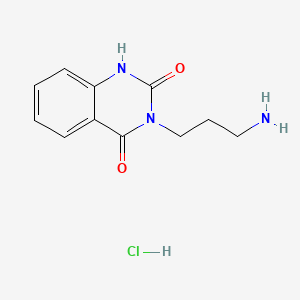


![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)

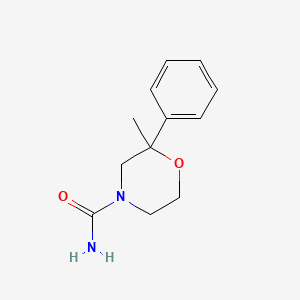
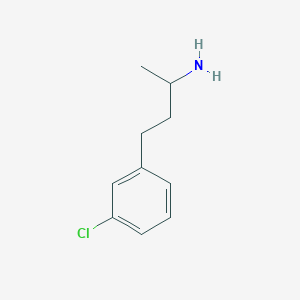
![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
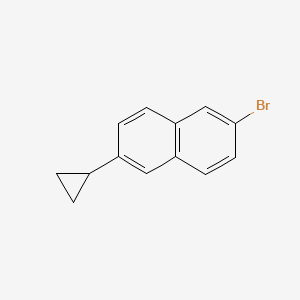
![4-{3-Oxospiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13591932.png)

